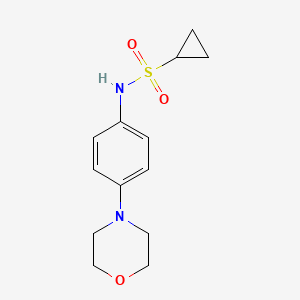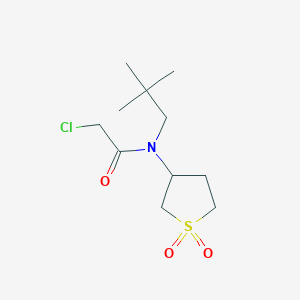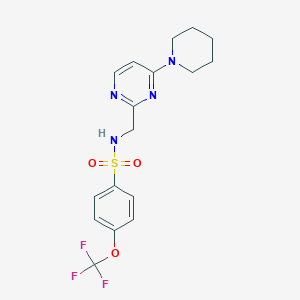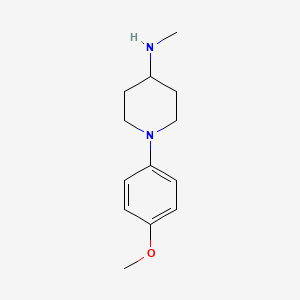
2,5-dichloro-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dichloro-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzene-1-sulfonamide is a complex organic compound belonging to the class of benzamides. This compound is characterized by the presence of multiple chlorine and methoxy groups attached to a benzene ring, along with a sulfonamide functional group. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzene-1-sulfonamide typically involves multiple steps, starting with the chlorination of a benzene derivative. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. The methoxy groups are introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide. The sulfonamide group is incorporated by reacting the intermediate compound with sulfonyl chloride in the presence of a base like pyridine.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.
化学反応の分析
Types of Reactions
2,5-dichloro-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfone or sulfoxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
科学的研究の応用
2,5-dichloro-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzene-1-sulfonamide is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2,5-dichloro-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
- 2,5-dichloro-N-(4-methoxyphenyl)-4-methoxybenzene-1-sulfonamide
- 2,5-dichloro-N-(5-chloro-2-methylphenyl)-4-methoxybenzene-1-sulfonamide
- 2,5-dichloro-N-(5-chloro-2-methoxyphenyl)-4-ethoxybenzene-1-sulfonamide
Uniqueness
2,5-dichloro-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzene-1-sulfonamide is unique due to the specific arrangement of chlorine and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
特性
IUPAC Name |
2,5-dichloro-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl3NO4S/c1-21-12-4-3-8(15)5-11(12)18-23(19,20)14-7-9(16)13(22-2)6-10(14)17/h3-7,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNESVFUJWIWWPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=C(C=C(C(=C2)Cl)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(6-chloro-2-phenyl-1H-1,3-benzodiazol-1-yl)oxy]acetic acid](/img/structure/B2452258.png)
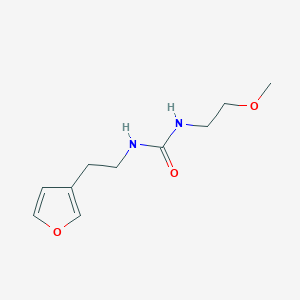
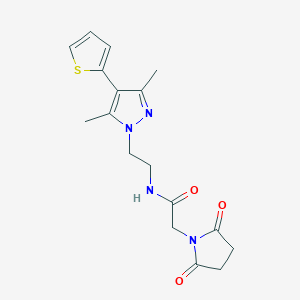
![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B2452261.png)
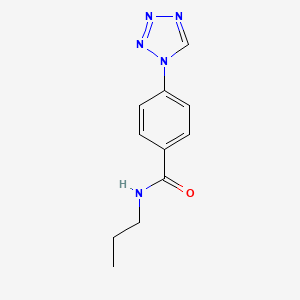
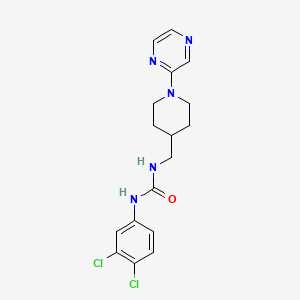

![N-[Cyano-(2-methylphenyl)methyl]-2-(2-methoxyethoxy)acetamide](/img/structure/B2452268.png)
![3-cyano-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide](/img/structure/B2452271.png)
